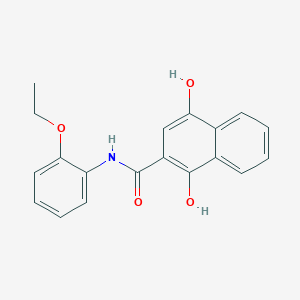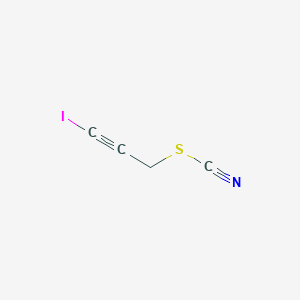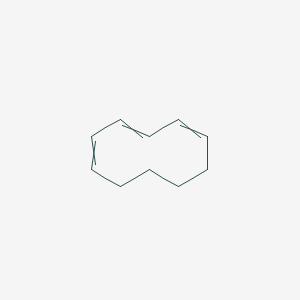
Cyclodeca-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodeca-1,3,5-triene is a cyclic hydrocarbon with the molecular formula C10H12 It is characterized by a ten-membered ring containing three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclodeca-1,3,5-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the cyclization of 1,5,9-decatriene can yield this compound. This reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, this compound can be produced through the trimerization of butadiene. This process involves the use of catalysts like titanium tetrachloride and ethylaluminum sesquichloride. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclodeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of this compound can yield cyclodecane.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like peroxy acids or dimethyldioxirane can be used for epoxidation.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Cyclodecane.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclodeca-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic polyenes and their reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: this compound is used in the synthesis of various specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclodeca-1,3,5-triene involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in π-π interactions and other types of molecular interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Cyclodeca-1,3,5-triene can be compared with other cyclic polyenes, such as:
Cyclooctatetraene: An eight-membered ring with four conjugated double bonds.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds.
Cyclohexatriene (Benzene): A six-membered ring with three conjugated double bonds, known for its aromatic stability.
Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical properties and reactivity compared to smaller or larger cyclic polyenes.
Eigenschaften
CAS-Nummer |
112137-53-8 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
cyclodeca-1,3,5-triene |
InChI |
InChI=1S/C10H14/c1-2-4-6-8-10-9-7-5-3-1/h1-6H,7-10H2 |
InChI-Schlüssel |
TXZNVWGSLKSTDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=CC=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



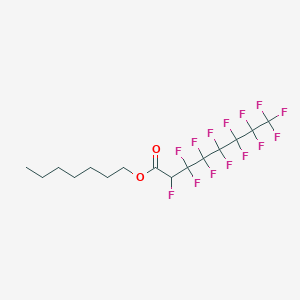
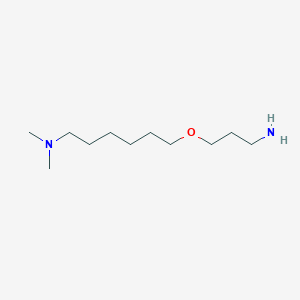
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)


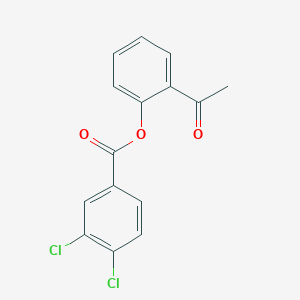

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
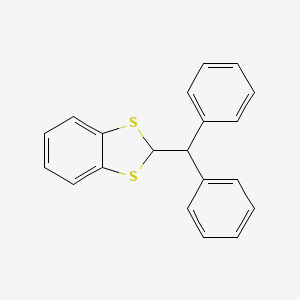
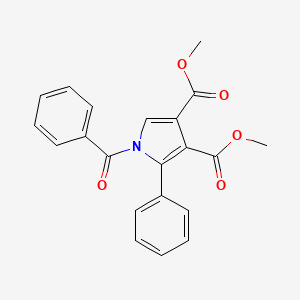
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
